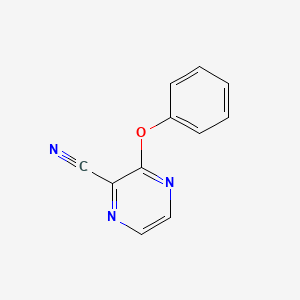3-Phenoxypyrazine-2-carbonitrile
CAS No.: 87542-50-5
Cat. No.: VC4400923
Molecular Formula: C11H7N3O
Molecular Weight: 197.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87542-50-5 |
|---|---|
| Molecular Formula | C11H7N3O |
| Molecular Weight | 197.197 |
| IUPAC Name | 3-phenoxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H |
| Standard InChI Key | WAZLESNKBDNNGE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=NC=CN=C2C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. At position 2, a cyano group () is attached, while position 3 is substituted with a phenoxy moiety (). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 197.19 g/mol | PubChem |
| IUPAC Name | 3-phenoxypyrazine-2-carbonitrile | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=CN=C2C#N | PubChem |
The presence of the electron-withdrawing cyano group enhances the compound’s stability and influences its participation in nucleophilic substitution reactions. The phenoxy group contributes to lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-phenoxypyrazine-2-carbonitrile typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. A plausible route, adapted from methods used for 3-chloropyrazine-2-carbonitrile , involves:
-
Chlorination of Pyrazine-2-carbonitrile:
Pyrazine-2-carbonitrile is treated with chlorinating agents (e.g., ) in the presence of a solvent like toluene and a catalyst such as dimethylformamide (DMF). This yields 3-chloropyrazine-2-carbonitrile. -
Phenoxy Substitution:
The chlorine atom is displaced by a phenoxy group via NAS. Reacting 3-chloropyrazine-2-carbonitrile with phenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., ) facilitates this step.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | , toluene, DMF, 0°C→RT | 85 |
| Phenoxy Substitution | Phenol, , DMF, 80°C | 72* |
*Theoretical yield based on analogous reactions .
Industrial-Scale Production
Continuous flow reactors are increasingly employed to enhance efficiency and safety. Automated systems ensure precise control of temperature and stoichiometry, reducing byproduct formation. Catalytic recycling and solvent recovery further improve sustainability .
Mechanistic Insights and Biological Activity
Agrochemical Applications
Phenoxy-substituted pyrazines are explored as herbicides and fungicides. The trifluoromethyl variant (3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid) acts as a selective herbicide, indicating that substituents on the phenoxy ring critically influence bioactivity.
Industrial and Material Science Applications
Conductive Polymers
The electron-deficient pyrazine core and cyano group make 3-phenoxypyrazine-2-carbonitrile a candidate for n-type semiconductors. Incorporation into polyazine frameworks enhances charge transport properties, relevant for organic electronics .
Fluorescent Probes
Pyrazine derivatives emit in the blue-green spectrum (: 450–500 nm) . Functionalization with phenoxy groups could tune emission wavelengths for sensor applications.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Ensuring substitution at the correct pyrazine position remains challenging. Computational modeling (e.g., DFT) could optimize reaction pathways .
-
Scalability: Transitioning from batch to flow processes requires catalyst immobilization and solvent system redesign.
Biological Optimization
-
Structure-Activity Relationships (SAR): Systematic modification of the phenoxy group (e.g., introducing halogens or alkyl chains) could enhance potency and selectivity.
-
Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in preclinical models is critical for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume